molecular formula C7H16Cl2Si B078623 Dichlorohexylmethylsilane CAS No. 14799-94-1

Dichlorohexylmethylsilane

Cat. No. B078623
CAS RN: 14799-94-1
M. Wt: 199.19 g/mol
InChI Key: KKRMHVJQWMXYBZ-UHFFFAOYSA-N
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Description

Dichlorohexylmethylsilane is a chemical compound with the molecular formula C7H16Cl2Si . It is also known by the synonym Hexylmethyldichlorosilane . The compound is typically a colorless to light yellow or light orange clear liquid .


Molecular Structure Analysis

The molecular weight of Dichlorohexylmethylsilane is 199.19 . The structure consists of a silicon atom bonded to a hexyl group, a methyl group, and two chlorine atoms .


Physical And Chemical Properties Analysis

Dichlorohexylmethylsilane is a liquid at 20°C . It has a boiling point of 103°C at 50.3 mmHg and a flash point of 85°C . The specific gravity at 20/20°C is 0.99, and the refractive index is 1.44 .

Scientific Research Applications

Supramolecular Gel Assembly

Hexylmethyldichlorosilane can be used in the assembly of supramolecular gels . These gels are three-dimensional network structures assembled by small molecules or polymers in solvents through non-covalent interaction . The flexibility of supramolecular assembly allows for rich controllability of properties such as circularly polarized luminescence (CPL), which can be used in various applications .

Optical Devices

The CPL properties of supramolecular gels, which can be controlled through the use of compounds like Hexylmethyldichlorosilane, make them suitable for use in optical devices .

Information Encryption

Supramolecular gels with CPL properties can also be used in information encryption . The ability to control these properties allows for the creation of complex encryption systems .

Biosensing and Chemical Sensing

Hexylmethyldichlorosilane can be used in the creation of biosensors and chemical sensors . The CPL properties of the supramolecular gels can be used to detect specific biological or chemical signals .

Hydrogel Applications

Hexylmethyldichlorosilane can also be used in the creation of hydrogels . These gels have a three-dimensional network structure that makes them excellent for water absorption and retention . They can be used in various fields such as biomedicine, intelligent sensors, and ion adsorption .

Water Treatment

Gel-based membranes, which can be created using Hexylmethyldichlorosilane, have multiple applications in water treatment . Their high water content and tunable pore sizes make them especially useful for water purification, including desalination and contaminant removal .

Safety and Hazards

Dichlorohexylmethylsilane is classified as dangerous . It can cause severe skin burns and eye damage. It is also a combustible liquid and may be corrosive to metals . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding contact with skin and eyes .

Future Directions

While specific future directions for Dichlorohexylmethylsilane are not available, research in the field of organosilicon compounds is ongoing, with potential applications in various areas such as materials science, pharmaceuticals, and chemical synthesis .

properties

IUPAC Name

dichloro-hexyl-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16Cl2Si/c1-3-4-5-6-7-10(2,8)9/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRMHVJQWMXYBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[Si](C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

88002-83-9
Record name Silane, dichlorohexylmethyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88002-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90884770
Record name Silane, dichlorohexylmethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90884770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexylmethyldichlorosilane

CAS RN

14799-94-1
Record name Dichlorohexylmethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14799-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexylmethyldichlorosilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014799941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, dichlorohexylmethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, dichlorohexylmethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90884770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEXYLMETHYLDICHLOROSILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/798Y7DR4MN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In the same apparatus and procedure as Example 1 above, 0.15 g (0.75 mmol) of tri-n-butylphosphine, 0.90 g (7.5 mmol) of 1-chlorohexane, and 3.90 ml (37.5 mmol) of methyldichlorosilane were reacted at 150° C. for 12 hrs. The resulting mixture was distilled to give 0.25 g of 2,2-dichloro-2-silaoctane (yield:16%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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